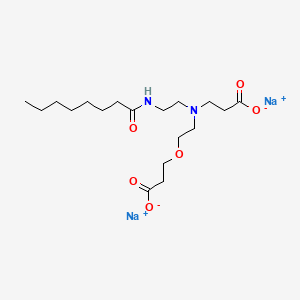

Disodium capryloamphodipropionate

Description

Properties

CAS No. |

307519-91-1 |

|---|---|

Molecular Formula |

C18H32N2Na2O6 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(octanoylamino)ethyl]amino]propanoate |

InChI |

InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-16(21)19-10-12-20(11-8-17(22)23)13-15-26-14-9-18(24)25;;/h2-15H2,1H3,(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |

InChI Key |

GEGKMYLSPGGTQM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)NCCN(CCC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Disodium Capryloamphodipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium Capryloamphodipropionate is a highly versatile amphoteric surfactant prized for its exceptional stability, low-foaming characteristics, and excellent wetting properties across a broad pH spectrum.[1][2] This guide provides a comprehensive technical overview of its chemical structure, a detailed examination of its multi-step synthesis pathway, and an exploration of its physicochemical properties and applications. Methodologies are presented with a focus on the underlying chemical principles, offering field-proven insights for professionals in chemical research and formulation development.

Introduction to Amphoteric Surfactants

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid.[3] They are broadly classified based on the charge of their hydrophilic head group: anionic, cationic, non-ionic, and amphoteric. Amphoteric surfactants are unique in that they possess both acidic and basic functional groups, allowing them to carry a positive, negative, or neutral charge depending on the pH of the solution.[4][5] This zwitterionic capability imparts valuable properties such as mildness, stability in both acidic and alkaline conditions, and compatibility with all other surfactant classes.[4][6] this compound, a prominent member of the imidazoline-derived amphoteric class, exemplifies these beneficial characteristics.

Chemical Structure and Nomenclature

The precise structure of this compound is key to understanding its function. It is built upon a hydrophobic fatty acid tail and a hydrophilic head containing multiple charged groups.

-

Molecular Formula: C₁₅H₂₇N₂Na₂O₅ (Note: Formula can vary based on exact structure, PubChem lists a related structure as C₁₈H₃₂N₂Na₂O₆)[8]

-

Synonyms: Octanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, acrylic acid alkylated (1:2), disodium salts.[7]

-

IUPAC Name: disodium;3-[[2-(2-carboxyethoxy)ethyl]-[2-(octanoylamino)ethyl]amino]propanoate[8]

The structure features a caprylic (octanoyl) hydrophobic tail derived from caprylic acid. The hydrophilic portion contains two carboxylate groups, providing the anionic charge, and a tertiary amine, which can be protonated to provide a cationic charge at low pH.

Caption: 2D representation of this compound.

Synthesis Pathway: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that begins with the formation of an imidazoline intermediate, followed by an alkylation reaction and subsequent saponification. This pathway is a cornerstone of amphoteric surfactant manufacturing.[9][10][11]

Step 1: Synthesis of 1-Hydroxyethyl-2-Alkyl-Imidazoline Intermediate

The process commences with the reaction between a fatty acid and an amine. For this compound, the specific reactants are Caprylic Acid (Octanoic Acid) and Aminoethylethanolamine (AEEA).

-

Reaction: Caprylic Acid + Aminoethylethanolamine → 1-(2-Hydroxyethyl)-2-heptyl-2-imidazoline + 2 H₂O

-

Mechanism: This is a classic condensation and cyclodehydration reaction. Initially, an amide linkage is formed between the carboxylic acid and the primary amine of AEEA. Upon further heating (typically 180-200°C), a second condensation reaction occurs between the secondary amine and the amide carbonyl, eliminating a second molecule of water to form the five-membered imidazoline ring.[9][11] The removal of water is critical to drive the equilibrium towards the product.

Step 2: Alkylation with Acrylic Acid Ester

The imidazoline intermediate is then reacted with an acrylic acid derivative, most commonly methyl acrylate, to add the propionate functionalities.[10][11]

-

Reaction: Imidazoline Intermediate + 2 Methyl Acrylate → Dipropionate Ester Intermediate

-

Mechanism: This step involves the ring opening of the imidazoline and subsequent Michael addition of the nucleophilic secondary and primary (from the hydroxyl group) amines to the electron-deficient double bond of methyl acrylate. Two moles of methyl acrylate are added per mole of the imidazoline derivative. The reaction is typically carried out under controlled temperature to prevent polymerization of the acrylate monomer.[10]

Step 3: Saponification

The final step is the conversion of the methyl ester groups into their sodium salt form, yielding the target amphoteric surfactant.

-

Reaction: Dipropionate Ester Intermediate + 2 NaOH → this compound + 2 CH₃OH

-

Mechanism: This is a standard base-catalyzed hydrolysis (saponification) of the ester groups. An aqueous solution of sodium hydroxide is added to the reaction mixture. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt and methanol as a byproduct.[11] The amount of water and base must be carefully controlled to ensure complete saponification without causing unwanted side reactions or product gelling.[11]

Caption: High-level workflow for the synthesis of this compound.

Physicochemical Properties and Data

This compound is valued for a specific set of physical and chemical properties that make it suitable for challenging formulations.

| Property | Typical Value / Description | Rationale & Significance |

| Appearance | Clear to slightly hazy amber liquid | Indicates purity and is important for formulation aesthetics. |

| Active Solids (%) | 35 - 50% in aqueous solution[6] | Supplied as a concentrate for ease of handling and formulation. |

| pH (as supplied) | 9.0 - 10.0[6] | The alkaline pH ensures the stability of the carboxylate salt form. |

| Foaming Profile | Low Foaming[1][2] | Essential for applications like clean-in-place (CIP) systems, high-pressure sprayers, and steam cleaners where excess foam is detrimental.[1][6] |

| pH Stability | Excellent in strong acid and alkaline systems[1][2][6] | The amphoteric nature allows it to remain soluble and effective across a wide pH range, unlike many anionic or cationic surfactants. |

| Electrolyte Tolerance | High | Remains effective in hard water and concentrated electrolyte solutions, preventing precipitation.[6][12] |

| Wetting Ability | Excellent[1][2] | Efficiently reduces surface tension to allow liquids to spread across surfaces, which is critical for cleaning and industrial processes. |

Mechanism of Amphoteric Behavior

The defining characteristic of this compound is its pH-dependent charge, which allows it to adapt to its chemical environment.

-

Acidic Conditions (Low pH): The tertiary amine group becomes protonated (-N⁺H-), giving the molecule a net positive charge. In this state, it behaves like a cationic surfactant.[4][5]

-

Isoelectric Point: At a specific intermediate pH, the positive charge on the amine is balanced by the negative charges on the carboxylate groups, resulting in a net-zero charge (zwitterion). This is often the point of minimum solubility.[4]

-

Alkaline Conditions (High pH): The carboxylic acid groups are deprotonated (-COO⁻), while the amine is neutral. The molecule carries a net negative charge and behaves like an anionic surfactant.[4][5]

Caption: pH-dependent charge states of an amphoteric surfactant.

Applications in Research and Industry

The unique combination of low foam, high stability, and excellent wetting makes this compound a valuable tool for formulators.

-

Industrial & Institutional Cleaners: Its primary application is in formulations where foam is undesirable. This includes heavy-duty alkaline degreasers, acidic bowl cleaners, steam cleaners, and high-pressure spray systems for vehicles and equipment.[6]

-

Personal Care Products: Due to its mildness and ability to reduce irritation from other surfactants, it is used in products like shampoos and body washes, though less commonly than its coco- and lauro- derivatives.[12][13]

-

Hydrotrope / Solubilizer: It is an effective hydrotrope, capable of solubilizing other surfactants and components into highly concentrated electrolyte solutions, which is crucial for creating stable, high-performance liquid detergents.[12]

References

- 1. colonialchem.com [colonialchem.com]

- 2. colonialchem.com [colonialchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvay MACKAM® 2CYSF Surfactant datasheet [lookpolymers.com]

- 7. CAS No.68815-55-4,Octanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol, acrylic acid alkylated (1:2), disodium salts Suppliers [lookchem.com]

- 8. This compound | C18H32N2Na2O6 | CID 44250995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. US3555041A - Imidazoline surfactant having amphoteric properties - Google Patents [patents.google.com]

- 11. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]

- 12. Disodium Cocoamphodipropionate | Cosmetic Ingredients Guide [ci.guide]

- 13. makingchembooks.com [makingchembooks.com]

Disodium Capryloamphodipropionate: A Comprehensive Technical Guide for Scientific Applications

Introduction: Unveiling a Versatile Amphoteric Surfactant

Disodium capryloamphodipropionate is an amphoteric surfactant that has garnered significant interest across various scientific and industrial domains. Its unique molecular structure, possessing both anionic and cationic functionalities, imparts a pH-dependent charge behavior, making it a highly versatile ingredient.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, mechanisms of action, and diverse scientific applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is identified by the CAS number 307519-91-1.[2] Its chemical formula is C18H32N2Na2O6, and it has a molecular weight of approximately 418.4 g/mol .[2]

| Property | Value | Source |

| IUPAC Name | disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(octanoylamino)ethyl]amino]propanoate | PubChem[2] |

| Molecular Formula | C18H32N2Na2O6 | PubChem[2] |

| Molecular Weight | 418.4 g/mol | PubChem[2] |

| CAS Number | 307519-91-1 | PubChem[2] |

| Synonyms | Mackam 2CYSF, Capryloamphodipropionate, Miranol J2M-SF conc., Capryloamphocarboxypropionate | PubChem[2] |

Synthesis of this compound: A Probable Pathway

While specific, detailed industrial synthesis protocols for this compound are proprietary, a likely synthetic route can be inferred from the general synthesis of imidazoline-derived amphoteric surfactants. The process is typically a multi-step reaction.

A plausible synthesis pathway involves the reaction of a fatty acid, in this case, caprylic acid (an eight-carbon fatty acid), with a polyamine, such as aminoethylethanolamine, to form an imidazoline intermediate. This intermediate is then further reacted with an acrylic derivative, like methyl acrylate, followed by saponification with a sodium salt, to yield the final this compound product. A patent for a related compound, disodium cocoamphodipropionate, describes a similar process where 2-alkyl imidazoline is reacted with methyl acrylate and then saponified.[3]

Diagram: Proposed Synthesis Workflow

Caption: A potential multi-step synthesis pathway for this compound.

Mechanism of Action: The Amphoteric Advantage

The primary mechanism of action of this compound as a surfactant stems from its amphiphilic nature. The molecule possesses a hydrophobic tail (the caprylic alkyl chain) and a hydrophilic head group containing both a positively charged amino group and negatively charged carboxyl groups. This dual-charge characteristic is pH-dependent.

-

In acidic conditions (low pH): The carboxyl groups are protonated, and the amino group retains its positive charge, leading to overall cationic behavior.

-

In alkaline conditions (high pH): The carboxyl groups are deprotonated (negatively charged), while the amino group is neutral, resulting in anionic character.

-

At the isoelectric point: The positive and negative charges balance, and the molecule exists as a zwitterion.

This pH-dependent functionality allows for its use in a wide range of formulations. Its surfactant properties arise from the tendency of the hydrophobic tails to move to the air-water interface to reduce the surface tension of water, or to aggregate in the bulk solution to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Diagram: pH-Dependent Charge of this compound

Caption: The charge of this compound changes with the pH of the solution.

Scientific Applications: Beyond Personal Care

While widely used in personal care products for its mildness and foaming properties, the unique characteristics of this compound lend themselves to several other scientific applications.

Biocidal and Antimicrobial Formulations

Imidazoline-derived surfactants, the class to which this compound belongs, have demonstrated antimicrobial properties.[4] Cationic surfactants, in general, are known to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. The ability of this compound to exhibit cationic properties at acidic pH makes it a candidate for inclusion in antimicrobial formulations. Studies on related imidazolium compounds have shown that their antimicrobial effect increases with the lipophilicity of the alkyl chain.[2]

Experimental Protocol: Evaluation of Antimicrobial Efficacy (Agar Well Diffusion Assay)

-

Preparation of Microbial Cultures: Prepare overnight broth cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation of Agar Plates: Spread a standardized inoculum of the microbial culture onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).

-

Preparation of Test Substance: Prepare sterile solutions of this compound in a suitable solvent at various concentrations.

-

Well Diffusion: Create uniform wells in the agar plates using a sterile cork borer. Add a fixed volume (e.g., 100 µL) of the different concentrations of the this compound solution into the wells.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

-

Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the surfactant).

Drug Delivery Systems: Nanoparticle Formulation

The surfactant properties of this compound make it a potential excipient in the formulation of drug delivery systems, particularly nanoparticles. Surfactants are crucial for stabilizing nanoparticles, preventing their aggregation, and controlling their size during synthesis.

Experimental Protocol: Formulation of Polymeric Nanoparticles using Emulsion-Solvent Evaporation

-

Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).

-

Aqueous Phase Preparation: Dissolve this compound in an aqueous solution.

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The this compound will stabilize the oil droplets.

-

Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

-

Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

-

Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Diagram: Nanoparticle Formulation Workflow

Caption: A typical workflow for the formulation of polymeric nanoparticles using an emulsion-solvent evaporation method.

Safety and Toxicological Profile

Conclusion: A Multifaceted Surfactant with Untapped Potential

This compound is a versatile amphoteric surfactant with established applications in the personal care and cleaning industries. Its unique pH-dependent charge, mildness, and good foaming properties are well-recognized. This guide has delved into its chemical and physical properties, probable synthesis route, and mechanisms of action. Furthermore, it has explored its potential in scientific applications beyond its traditional uses, particularly in the development of antimicrobial formulations and as a stabilizer in drug delivery systems like nanoparticles.

While specific quantitative data on its critical micelle concentration, surface tension reduction, and cytotoxicity are not extensively available in peer-reviewed literature, the general properties of imidazoline-derived amphoteric surfactants provide a strong indication of its potential. Further research into these specific parameters would be invaluable for its broader application in pharmaceutical and biotechnological research. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the utility of this compound in their specific fields of study.

References

- 1. hdsupplysolutions.com [hdsupplysolutions.com]

- 2. Antimicrobial Properties and Cytotoxic Effect of Imidazolium Geminis with Tunable Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]

- 4. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dentalbauer.de [dentalbauer.de]

The Versatile Amphoteric Surfactant: A Technical Guide to Disodium Capryloamphodipropionate in Biological Research

This in-depth technical guide explores the multifaceted role of the amphoteric surfactant, Disodium Capryloamphodipropionate, in the landscape of modern biological research. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its core properties, mechanisms of action, and practical applications, moving beyond a simple recitation of facts to deliver actionable insights grounded in scientific principles.

Introduction: The Unique Position of Amphoteric Surfactants

In the vast toolkit of biological research, surfactants are indispensable reagents for manipulating the intricate architecture of cells and the macromolecules within.[1] Surfactants, or surface-active agents, are amphipathic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to interact with both aqueous environments and nonpolar substances like lipids, making them ideal for disrupting cell membranes and solubilizing proteins.

Surfactants are broadly categorized into four types based on the charge of their hydrophilic head group: anionic, cationic, non-ionic, and amphoteric.[1] While anionic surfactants like Sodium Dodecyl Sulfate (SDS) are powerful denaturing agents and non-ionic surfactants like Triton X-100 are known for their mildness, amphoteric surfactants occupy a unique and versatile space. Amphoteric surfactants possess both a positive and a negative charge in their hydrophilic head group, with their overall net charge being dependent on the pH of the surrounding medium. This pH-dependent behavior allows for a tunable and gentle approach to cellular disruption and macromolecular solubilization.

This compound is a prime example of a mild, yet effective, amphoteric surfactant. Its structure, characterized by a caprylic (C8) fatty acid tail and a hydrophilic head containing two carboxylate groups and a substituted amino group, imparts a range of desirable properties for biological applications. Marketed under various trade names such as Mackam® 2CYSF and Miranol® J2M-SF conc., this surfactant is recognized for its stability in both acidic and alkaline conditions, low irritation potential, and excellent foaming and wetting properties.[2][3][4]

Physicochemical Properties and the Critical Micelle Concentration (CMC)

The functional utility of any surfactant is dictated by its physicochemical properties. A key parameter is the Critical Micelle Concentration (CMC), which is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into spherical structures called micelles.[5] Below the CMC, surfactant monomers primarily populate the air-water interface, reducing surface tension. Above the CMC, any additional surfactant molecules will form micelles, which are crucial for solubilizing hydrophobic molecules within their nonpolar core.[5][6]

The precise CMC of this compound is not widely reported in publicly available scientific literature and can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[5][7] Therefore, for precise applications, experimental determination of the CMC under the specific conditions of use is recommended. Methods for determining CMC include fluorescence polarization and surface tension measurements.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| Molecular Formula | C18H32N2Na2O6 | [8] |

| Molecular Weight | 418.4 g/mol | [8] |

| Appearance | Clear amber liquid | [9] |

| pH (as supplied) | 9.0 - 10.0 | [2] |

| Solubility | Soluble in water and polar solvents | [9] |

| Stability | Stable in a wide range of acidic and alkaline conditions | [2][4] |

| Synonyms | Mackam 2CYSF, Miranol J2M-SF conc., Capryloamphodipropionate | [8] |

Mechanism of Action in Biological Systems: A Gentle Approach to Disruption

The primary role of this compound in biological research is to gently disrupt cellular membranes to facilitate the extraction of intracellular contents, particularly proteins. The process of membrane solubilization by detergents is a stepwise phenomenon.[1]

Initially, at low concentrations, surfactant monomers insert themselves into the lipid bilayer of the cell membrane. As the concentration increases towards the CMC, the integrity of the membrane is compromised, leading to the formation of pores and eventual cell lysis. Above the CMC, the lipid bilayer is disrupted into mixed micelles containing lipids, proteins, and surfactant molecules.[1]

The amphoteric nature of this compound contributes to its mild action. Unlike harsh ionic detergents that can irreversibly denature proteins by disrupting their tertiary and quaternary structures, the zwitterionic character of this surfactant at physiological pH allows for the solubilization of membrane proteins while often preserving their native conformation and biological activity.

Experimental Protocols: A Starting Point for Optimization

While specific, validated protocols for this compound in academic research are not abundant, its properties as a mild amphoteric surfactant allow for the adaptation of general protocols. The following are presented as robust starting points for researchers, with the understanding that optimization for specific cell types and target proteins is crucial.

Protocol 1: Lysis of Cultured Mammalian Cells for Soluble Protein Extraction

This protocol is designed for the gentle lysis of cultured mammalian cells to extract cytoplasmic and other soluble proteins.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound, 1x Protease Inhibitor Cocktail.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Grow adherent cells to 80-90% confluency. For suspension cells, proceed to step 3.

-

Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

-

For adherent cells, add a minimal volume of Lysis Buffer to cover the cells and scrape them from the plate. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in Lysis Buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing.

-

Clarify the lysate by centrifuging at 14,000-16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet of cellular debris.

-

Determine the protein concentration of the lysate using a suitable protein assay, such as the BCA assay.

-

The protein extract is now ready for downstream applications or can be stored at -80°C.

Causality Behind Experimental Choices:

-

Ice-cold reagents and incubation: Performing the lysis on ice minimizes the activity of proteases and phosphatases that are released upon cell disruption, thus preserving the integrity of the target proteins.[10]

-

Protease Inhibitor Cocktail: This is essential to prevent the degradation of proteins by endogenous proteases.[10]

-

1% (v/v) Surfactant Concentration: This is a common starting concentration for mild detergents in cell lysis and is generally above the CMC, ensuring the formation of micelles necessary for solubilization. However, this should be optimized for your specific application.

-

Centrifugation: This step is crucial for separating the soluble proteins in the supernatant from the insoluble cellular debris in the pellet.

Role in Drug Delivery Systems: A Frontier of Application

The unique properties of amphoteric surfactants like this compound make them attractive candidates for the formulation of advanced drug delivery systems, such as liposomes and niosomes.[11][12][13] These vesicular systems can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the biological environment and enabling targeted delivery to specific tissues.[11][12][14][15]

The inclusion of surfactants in liposomal formulations can influence vesicle size, stability, and drug encapsulation efficiency.[11] The mild, biocompatible nature of this compound, coupled with its pH-dependent charge characteristics, suggests its potential utility in creating stable, pH-responsive drug delivery vehicles. For instance, liposomes formulated with this surfactant could be designed to release their payload in the acidic microenvironment of a tumor.

Compatibility with Downstream Applications

A critical consideration when choosing a surfactant for protein extraction is its compatibility with downstream analytical techniques. While specific data for this compound is limited, its non-denaturing, zwitterionic nature at neutral pH suggests good compatibility with many common assays.

-

Western Blotting: As a mild surfactant, it is less likely to interfere with antibody-antigen interactions compared to strong ionic detergents. However, it is always advisable to perform a buffer exchange or dialysis step to reduce the surfactant concentration before electrophoresis and immunoblotting.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Similar to Western blotting, the mild nature of this surfactant is advantageous. However, high concentrations can still interfere with antibody binding to the plate or the target antigen. Dilution of the protein extract is often sufficient to mitigate these effects.

-

Chromatography: Compatibility will depend on the specific type of chromatography. For instance, in ion-exchange chromatography, the pH-dependent charge of the surfactant could be problematic. In such cases, removal of the surfactant prior to chromatography is recommended.

Conclusion and Future Perspectives

This compound presents itself as a highly versatile and gentle amphoteric surfactant with significant potential in biological research. While its primary applications have been in the industrial and personal care sectors, its favorable properties—mildness, stability, and tunable charge—warrant greater exploration within the scientific community. The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to begin incorporating this promising reagent into their workflows for cell lysis, protein extraction, and the development of innovative drug delivery systems. As with any powerful tool, a thorough understanding of its principles of action and a willingness to optimize its application will be key to unlocking its full potential.

References

- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. glenncorp.com [glenncorp.com]

- 3. specialchem.com [specialchem.com]

- 4. Solvay MACKAM® 2CYSF Surfactant datasheet [lookpolymers.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. This compound | C18H32N2Na2O6 | CID 44250995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glenncorp.com [glenncorp.com]

- 10. Protein Extraction/Purification Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. mdpi.com [mdpi.com]

- 12. rjptonline.org [rjptonline.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]

- 15. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration of Disodium Capryloamphodipropionate in Aqueous Solutions

Foreword: A Guide for the Formulator and Researcher

Disodium Capryloamphodipropionate is a versatile amphoteric surfactant valued for its mildness, stability in high-electrolyte systems, and dual functionality as both a surfactant and a hydrotrope.[1][2] For researchers, scientists, and drug development professionals, understanding its aggregation behavior in aqueous solutions is not merely an academic exercise; it is fundamental to harnessing its full potential. The cornerstone of this behavior is the Critical Micelle Concentration (CMC)—the concentration threshold at which individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates known as micelles.[3]

This guide provides a comprehensive technical overview of the principles, methodologies, and influencing factors related to the CMC of this compound. While specific, universally cited CMC values for this compound are not abundant in public literature—a common reality for many specialty surfactants—this document serves as an authoritative roadmap. It details how to expertly determine the CMC, interpret the results, and apply this critical parameter to solve real-world challenges in drug solubilization, formulation stability, and the development of advanced delivery systems.

Part 1: The Physicochemical Principles of Micellization

The Thermodynamic Impetus for Self-Assembly

Micellization is a thermodynamically driven process governed by the unique amphiphilic structure of the surfactant molecule. This compound possesses a hydrophobic caprylic (C8) tail and a complex hydrophilic headgroup containing both amine and carboxylate functionalities.[4]

In an aqueous environment, the hydrophobic tails disrupt the highly ordered hydrogen-bonding network of water molecules. To minimize this thermodynamically unfavorable state, the system seeks to reduce the interface between the hydrophobic chains and water. This is achieved in two ways:

-

Adsorption at Interfaces: Monomers migrate to the air-water or oil-water interface, orienting their hydrophobic tails away from the bulk water. This process is responsible for the reduction of surface tension.[5]

-

Micelle Formation: Once the interface is saturated, a further increase in concentration forces the monomers to aggregate in the bulk solution. They form spherical or ellipsoidal structures (micelles) where the hydrophobic tails are sequestered in a core, shielded from the water by a shell of the hydrophilic headgroups.[3] This self-assembly, which occurs above the CMC, is primarily an entropy-driven process.[3]

Caption: Surfactant behavior as concentration increases toward the CMC.

The Unique Nature of an Amphoteric Surfactant

Unlike simple anionic or cationic surfactants, the charge of this compound's hydrophilic headgroup is highly dependent on the solution's pH. It contains both a tertiary amine group (which can be protonated to become cationic) and two carboxylate groups (anionic).

-

In acidic conditions (low pH): The carboxylate groups are protonated (neutral), and the amine group is protonated (cationic), resulting in a net positive charge.

-

In alkaline conditions (high pH): The carboxylate groups are deprotonated (anionic), and the amine group is neutral, resulting in a net negative charge.[6]

-

At the isoelectric point (intermediate pH): The molecule exists as a zwitterion, carrying both positive and negative charges with a net neutral charge.

This pH-dependent charge profoundly impacts electrostatic repulsion between the headgroups, which in turn is a critical factor controlling the CMC value.[7] Any rigorous study of this surfactant must, therefore, be conducted under strict pH control.

Part 2: Authoritative Methodologies for CMC Determination

The determination of the CMC relies on measuring a physical property of the solution that exhibits an abrupt change in its dependence on concentration. The two most robust and widely accepted methods are Surface Tensiometry and Electrical Conductometry.

Method 1: Surface Tensiometry (Primary Method)

Principle of Causality: This is the most direct and universally applicable method for all surfactant types. As surfactant monomers are added to water, they preferentially adsorb at the air-water interface, efficiently reducing the surface tension. When the concentration reaches the CMC, the interface becomes saturated with monomers. Any further addition of surfactant leads to the formation of micelles in the bulk solution, and the concentration of free monomers—and thus the surface tension—remains relatively constant.[3][5] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.

Experimental Protocol: Wilhelmy Plate Method

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

-

Preparation of Stock Solution:

-

Accurately prepare a concentrated stock solution of this compound (e.g., 100 mM) in the desired aqueous medium (e.g., deionized water, buffer of a specific pH).

-

Expert Insight: Use high-purity water (≥18 MΩ·cm) and ensure the surfactant is fully dissolved. The buffer system chosen should be stable and not interact with the surfactant.

-

-

Instrumentation and Setup:

-

Utilize a force tensiometer equipped with an automated dosing system and a thermostatted vessel.

-

Use a roughened platinum Wilhelmy plate. Clean the plate meticulously by rinsing with high-purity water and flaming to red heat to remove organic contaminants.

-

Calibrate the instrument according to the manufacturer's specifications.

-

Trustworthiness: An automated dosing system minimizes human error and allows for a high-resolution concentration series, leading to a more precise CMC determination.

-

-

Measurement Procedure:

-

Place a known volume of the solvent (e.g., buffer) into the thermostatted measurement vessel and allow it to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).

-

Measure the surface tension of the pure solvent as a baseline.

-

Program the automated doser to titrate the concentrated surfactant stock solution into the solvent in small, precise increments.

-

After each addition, allow the solution to homogenize (with gentle stirring) and equilibrate for a set period until a stable surface tension reading is achieved. The instrument should record the surface tension at each concentration point.

-

Expert Insight: Equilibrium time is critical. Surfactant molecules, especially larger ones, require time to diffuse and adsorb to the interface. A stable reading (e.g., <0.05 mN/m change over 60 seconds) must be achieved for each point to be valid.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will show two distinct linear regions: a steeply sloped region at low concentrations and a nearly horizontal plateau at high concentrations.

-

Perform a linear regression on the data points in both regions. The CMC is the concentration corresponding to the intersection point of these two regression lines.[8]

-

Caption: Automated workflow for CMC determination by surface tensiometry.

Method 2: Electrical Conductometry

Principle of Causality: This method is suitable for ionic surfactants and can be adapted for amphoterics under specific pH conditions where they carry a net charge. The specific conductivity of a surfactant solution increases linearly with concentration as more charge-carrying monomers are added. At the CMC, monomers begin to form micelles. While the micelles themselves are charged, their mobility is much lower than that of the individual monomers due to their larger size and the binding of some counter-ions. This results in a decrease in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.

Experimental Protocol

-

Preparation and Setup:

-

Prepare solutions as described for tensiometry. The choice of a pH where the surfactant has a distinct net anionic or cationic charge is crucial for a clear signal.

-

Use a high-precision conductivity meter with a thermostatted conductivity cell.

-

Calibrate the probe with standard KCl solutions. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) throughout the experiment.

-

-

Measurement Procedure:

-

Begin with a known volume of the solvent (buffer) in the thermostatted cell and measure its conductivity.

-

Add small, known volumes of the concentrated surfactant stock solution.

-

After each addition, stir gently to ensure homogeneity and record the stable conductivity reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

-

The plot will exhibit two linear segments with different slopes.

-

Perform linear regression on both segments. The concentration at which the two lines intersect is the CMC.[9]

-

Trustworthiness: For amphoteric surfactants, running the experiment at different pH values (e.g., pH 4 and pH 9) can validate the results. The CMC value is expected to change with pH, and a clear inflection point at these pH values, contrasted with a potentially weak signal near the isoelectric point, confirms the pH-dependent nature of the micellization.[7]

-

Caption: Standardized workflow for CMC determination by conductometry.

Part 3: Key Factors Influencing the CMC

The CMC is not an immutable constant; it is highly sensitive to the surrounding environment. For this compound, the following factors are of primary importance.

| Factor | Expected Effect on CMC | Causality and Rationale |

| pH | Significant Variation | As an amphoteric surfactant, pH dictates the protonation state of the amine and carboxylate headgroups. At low or high pH, increased net charge leads to greater electrostatic repulsion between headgroups, hindering micelle formation and thus increasing the CMC . Near the isoelectric point, the zwitterionic form has minimal net repulsion, which should facilitate micellization and lead to a minimum CMC value .[6] |

| Addition of Electrolytes (e.g., NaCl) | Decrease | Added counter-ions (like Na⁺) from a salt screen the electrostatic repulsion between the charged surfactant headgroups. This reduces the energy barrier to aggregation, allowing micelles to form at a lower surfactant concentration. This effect is particularly relevant as this surfactant is noted for its stability in high-electrolyte formulations.[6] |

| Temperature | Complex (often U-shaped) | Increasing temperature has two opposing effects: 1) It decreases the hydration of the hydrophilic headgroups, which favors micellization (lowering CMC). 2) It disrupts the structured water around the hydrophobic tails, which disfavors micellization (increasing CMC). The interplay of these effects often results in a minimum CMC at a specific temperature.[6][10] |

| Hydrocarbon Chain Length | Decrease (for comparison) | While this compound has a C8 (caprylo) tail, it is a general principle that increasing the length of the hydrophobic tail (e.g., to C12, lauryl) increases the hydrophobicity of the molecule, making it less favorable for it to remain as a monomer in water. This drives micellization at lower concentrations, thus decreasing the CMC.[6] |

Part 4: Applications in Research and Drug Development

A precise understanding of the CMC is critical for leveraging this compound in advanced formulations.

-

Micellar Solubilization of Poorly Soluble Drugs: Many promising active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor aqueous solubility, leading to low bioavailability. Micelles can act as nanoscale carriers, encapsulating these APIs within their hydrophobic cores, thereby dramatically increasing their solubility in aqueous formulations.[11] The CMC represents the minimum surfactant concentration required to form these drug-carrying vehicles.

-

Formulation Stability and Dilution: In drug delivery systems, a formulation that is stable on the shelf may become unstable upon administration when it is diluted in biological fluids (e.g., blood). If the surfactant concentration drops below the CMC upon dilution, the micelles will disintegrate, leading to premature drug release and potential precipitation of the API.[12] Therefore, selecting a surfactant with a low CMC is often desirable to ensure micellar stability.

-

Hydrotropic Action: this compound is also classified as a hydrotrope, a compound that can enhance the solubility of poorly soluble solutes.[2] Unlike classical micellar solubilization, hydrotropy can occur via non-cooperative, aggregate-forming mechanisms that may not have a sharp CMC.[13][14] Understanding the concentration at which the behavior transitions from that of a hydrotrope to a micelle-forming surfactant is key to optimizing its function as a solubilizing excipient.

Conclusion

The critical micelle concentration of this compound is a pivotal parameter that governs its behavior and efficacy in aqueous systems. While a definitive value is contingent on specific experimental conditions, this guide establishes the authoritative framework for its determination and interpretation. By employing robust methodologies like tensiometry and conductometry, and by critically considering the profound influence of pH and ionic strength, researchers can accurately characterize this versatile surfactant. This knowledge is indispensable for the rational design of stable, high-performance formulations and for innovating advanced drug delivery systems that can bring poorly soluble therapeutic agents from the bench to the clinic.

References

- 1. glenncorp.com [glenncorp.com]

- 2. specialchem.com [specialchem.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H32N2Na2O6 | CID 44250995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kruss-scientific.com [kruss-scientific.com]

- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 7. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globaljournals.org [globaljournals.org]

- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eijppr.com [eijppr.com]

- 14. Hydrotrope - Wikipedia [en.wikipedia.org]

The Untapped Potential of Disodium Capryloamphodipropionate: A Technical Guide to its Application as a Hydrotrope in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Challenge in Modern Drug Discovery

The increasing complexity of molecular entities in drug discovery pipelines presents a significant challenge: poor aqueous solubility. This intrinsic property of many promising drug candidates and biological targets can hinder or completely stall critical biochemical and functional assays. Traditional methods for solubilization, while effective, often come with the trade-off of protein denaturation, compromised biological activity, or interference with assay detection systems. This guide delves into the potential of Disodium Capryloamphodipropionate, a mild amphoteric surfactant and hydrotrope, as a versatile tool to address these solubility challenges in a range of biochemical assays. While its application in this space is still emerging, its unique chemical properties suggest a promising avenue for researchers seeking to work with difficult-to-handle molecules without sacrificing the integrity of their biological systems.

Understanding this compound: A Chemical Profile

This compound is an amphoteric surfactant, meaning its molecular structure contains both acidic and basic functional groups, allowing it to exhibit anionic, cationic, or zwitterionic properties depending on the pH of the solution.[1] It is also classified as a hydrotrope, a substance that enhances the solubility of hydrophobic compounds in aqueous solutions.[2]

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(octanoylamino)ethyl]amino]propanoate | [3] |

| Molecular Formula | C₁₈H₃₂N₂Na₂O₆ | [3] |

| Molecular Weight | 418.4 g/mol | [3] |

| Synonyms | Mackam 2CYSF, Amphosol 2CSF, Miranol J2M-SF conc., Capryloamphocarboxypropionate | [4][5][6] |

| Known Functions | Cleansing, Foaming, Foam Boosting, Hair Conditioning, Hydrotrope, Surfactant | [2] |

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles.[7][8] It is important to note that a definitive, publicly available CMC value for this compound has not been established in the scientific literature. This necessitates an empirical approach to determining its optimal concentration for any given application.

The Mechanism of Hydrotropy and its Relevance to Biochemical Assays

Hydrotropes enhance the solubility of poorly soluble substances through a mechanism that is distinct from micellar solubilization by traditional surfactants.[9] While the exact mechanism is still a subject of study, it is believed to involve the formation of non-covalent, dynamic, and cooperative aggregates with the hydrophobic solute.

References

- 1. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emcochem.com [emcochem.com]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Critical micelle concentration: Significance and symbolism [wisdomlib.org]

- 9. glenncorp.com [glenncorp.com]

Understanding the amphiphilic nature of Disodium capryloamphodipropionate

An In-Depth Technical Guide to the Amphiphilic Nature of Disodium Capryloamphodipropionate

Introduction

This compound (DCAD) is a versatile amphoteric surfactant renowned for its exceptional mildness, stability across a broad pH range, and excellent foaming and cleansing properties. Its utility in personal care, industrial, and pharmaceutical formulations stems from its fundamental amphiphilic nature—the possession of both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties within a single molecule. This dual characteristic governs its behavior at interfaces and in solution, making it an effective emulsifier, solubilizer, and wetting agent.

This technical guide provides a comprehensive exploration of the amphiphilic properties of this compound. We will dissect its molecular architecture, elucidate the physicochemical principles that dictate its surface activity and self-assembly, and present detailed experimental protocols for its characterization. The insights provided are intended to empower researchers, scientists, and drug development professionals to leverage the unique attributes of DCAD in their respective applications.

Molecular Architecture and Physicochemical Properties

The defining characteristic of this compound is its molecular structure, which seamlessly integrates a nonpolar tail with a polar head group.

-

Hydrophobic Tail: The lipophilic character of DCAD is imparted by its C8 alkyl chain, derived from caprylic acid. This hydrocarbon tail shuns water and preferentially interacts with non-aqueous substances like oils and other hydrophobic molecules.

-

Hydrophilic Head: The molecule's affinity for water is due to its complex polar head, which includes two propionate groups and a tertiary amine. The propionate groups are carboxylates that are typically deprotonated at neutral and alkaline pH, conferring an anionic charge. The tertiary amine can be protonated in acidic conditions, leading to a cationic charge. This zwitterionic potential across different pH values contributes to its mildness and stability.

The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C₁₄H₂₄N₂Na₂O₄ | Defines the elemental makeup and informs molecular weight calculations. |

| Molecular Weight | 342.34 g/mol | Influences molar concentration and diffusion characteristics. |

| Appearance | Clear to pale yellow liquid | Denotes its physical state under standard conditions. |

| pH (as supplied) | 8.0 - 10.0 | Indicates the typical pH range for optimal stability and performance. |

| Critical Micelle Concentration (CMC) | Dependent on pH, temperature, and ionic strength | The concentration threshold for micelle formation, which is pivotal for solubilization and detergency. |

| Hydrophile-Lipophile Balance (HLB) | Estimated range of 12-15 | Suggests a strong hydrophilic character, making it an effective oil-in-water emulsifier and solubilizing agent. |

The Dynamics of Amphiphilicity: Interfacial Behavior and Micellization

The dual nature of this compound dictates its behavior in solution, particularly at the interfaces between immiscible phases such as air-water or oil-water.

Adsorption at Interfaces and Surface Tension Reduction

In an aqueous environment, individual DCAD molecules, or unimers, spontaneously migrate to the surface. The hydrophobic tails orient themselves away from the water, towards the air or an oil phase, while the hydrophilic heads remain immersed in the aqueous phase. This alignment at the interface disrupts the cohesive forces between water molecules, resulting in a marked reduction in surface tension. This property is the basis for its effectiveness as a wetting and foaming agent.

Micellization: Self-Assembly in Aqueous Solution

With an increasing concentration of this compound, the surface eventually becomes saturated with unimers. Beyond this point, known as the Critical Micelle Concentration (CMC), the molecules begin to self-assemble into spherical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.

This self-assembly is a thermodynamically driven process, primarily due to the hydrophobic effect. The formation of micelles is fundamental to the solubilization of poorly water-soluble substances, which can be encapsulated within the hydrophobic micellar core, thereby increasing their apparent solubility in water.

The following diagram illustrates the structure of a this compound unimer and its self-assembly into a micelle.

Caption: A DCAD unimer and its aggregation into a micelle above the CMC.

Experimental Characterization of Amphiphilicity

The amphiphilic properties of this compound can be quantitatively evaluated using several established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter that defines the onset of micelle formation. It can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.

This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration increases, up to the CMC, after which it remains relatively constant.

Materials:

-

This compound

-

High-purity deionized water

-

A calibrated tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate)

-

Precision glassware

Procedure:

-

Prepare a concentrated stock solution of this compound (e.g., 1% w/v) in deionized water.

-

Generate a series of dilutions from the stock solution to cover a broad concentration range (e.g., from 10⁻⁵ M to 10⁻¹ M).

-

Calibrate the tensiometer following the manufacturer's guidelines.

-

Measure the surface tension of each dilution, beginning with the most dilute to minimize carryover.

-

Plot the measured surface tension against the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at the inflection point of the curve, where the surface tension plateaus.

The workflow for CMC determination is depicted in the diagram below.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Assessment of Solubilization Capacity

The ability of this compound to solubilize hydrophobic compounds is a direct result of micelle formation. This can be quantified using a model hydrophobic compound.

Materials:

-

This compound solutions at concentrations above and below the determined CMC.

-

A water-insoluble hydrophobic probe (e.g., pyrene).

-

A fluorescence spectrophotometer.

-

A sonicator or vortex mixer.

Procedure:

-

Prepare a series of DCAD solutions with concentrations spanning the CMC.

-

Add a small, constant amount of the hydrophobic probe to each solution.

-

Agitate the mixtures thoroughly (e.g., by sonication) to ensure maximum solubilization.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of the probe in each solution. A significant increase in fluorescence intensity above the CMC indicates the partitioning of the probe into the hydrophobic micellar cores.

Applications in Research and Drug Development

The well-understood amphiphilic nature of this compound makes it a valuable excipient and tool in numerous scientific and industrial applications.

-

Drug Solubilization and Formulation: Its capacity to form micelles allows for the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.

-

Bioprocessing: In cell culture applications, it can act as a shear protectant, preserving cell integrity during agitation and transfer.

-

Cleansing and Decontamination: Its excellent surface activity and mildness make it ideal for use in gentle cleansers and for the decontamination of sensitive laboratory equipment where the removal of both biological and chemical contaminants is necessary.

Conclusion

This compound is a high-performance amphoteric surfactant whose functionality is deeply rooted in its amphiphilic molecular structure. A comprehensive understanding of its behavior at interfaces and its self-assembly into micelles is essential for its effective utilization. The experimental methodologies detailed in this guide provide a solid foundation for characterizing its amphiphilic properties, enabling researchers and formulation scientists to harness its full potential in a wide array of applications.

An In-depth Technical Guide to the Interactions of Disodium Capryloamphodipropionate with Lipid Bilayers

Abstract

Disodium capryloamphodipropionate (DCAP) is a versatile amphoteric surfactant widely utilized in personal care and industrial formulations for its mildness, foaming capabilities, and hydrotropic properties.[1][2][3][4] Beyond these bulk-phase characteristics lies a complex world of interfacial activity, particularly its interaction with lipid bilayers, the fundamental structure of all biological membranes. Understanding this interaction is paramount for researchers in drug development, toxicology, and formulation science, as it governs everything from the surfactant's biological impact to its role in advanced delivery systems. This guide provides a comprehensive exploration of the physicochemical principles driving DCAP's interaction with model lipid membranes, details authoritative experimental methodologies to characterize this behavior, and offers insights into the interpretation of the resulting data.

Introduction: The Molecular Profile of this compound

This compound is an amphoteric surfactant, meaning its molecular structure contains both acidic and basic functional groups, allowing it to carry a positive, negative, or neutral charge depending on the pH of the environment. Its structure consists of a hydrophobic C8 alkyl chain (derived from caprylic acid) and a complex hydrophilic headgroup containing two carboxylate groups and a tertiary amine.[5] This dual chemical nature dictates its surface-active properties and its behavior at interfaces.[6][7][8]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound (DCAP).

The Lipid Bilayer: The Arena of Interaction

The phospholipid bilayer is the foundational structure of cellular membranes, acting as a semi-permeable barrier that delineates the cell from its environment. It is a dynamic, fluid mosaic of lipids and embedded proteins. Surfactants interact primarily with the lipid component. These lipids are amphiphilic, possessing hydrophilic head groups and hydrophobic tails, which spontaneously assemble in aqueous solutions to shield the tails from water.[6][7] The nature of this interaction depends on the properties of both the surfactant and the specific lipid composition of the bilayer (e.g., charge, acyl chain length, presence of cholesterol).

Core Mechanisms of Surfactant-Bilayer Interaction

The interaction between a soluble surfactant like DCAP and a lipid bilayer is not a single event but a concentration-dependent continuum. A widely accepted model describes this process in three main stages, which provides a framework for understanding the dose-dependent effects of any surfactant.[6][7][9]

-

Stage I: Monomer Partitioning & Adsorption: At low concentrations, below its Critical Micelle Concentration (CMC), DCAP monomers exist freely in the aqueous phase. These monomers partition into the lipid bilayer, inserting their hydrophobic C8 tails into the acyl chain core of the membrane while their hydrophilic headgroups align with the lipid headgroups at the interface. This insertion is driven primarily by the hydrophobic effect.[8][10]

-

Stage II: Bilayer Saturation & Destabilization: As the concentration of DCAP in the bilayer increases, the membrane becomes saturated. This incorporation of "foreign" molecules disrupts the ordered packing of the phospholipids. This can lead to several biophysical consequences:

-

Increased Membrane Fluidity: The insertion of the bulky DCAP molecules can increase the space between lipid tails, making the membrane more fluid.

-

Altered Curvature Strain: Surfactants can induce a preferred curvature in the membrane, which can lead to budding, vesiculation, or the formation of non-lamellar phases.[9]

-

Transient Pore Formation: At sufficient concentrations, the disruption can lead to the formation of temporary pores, increasing the membrane's permeability to ions and small molecules.[9]

-

-

Stage III: Solubilization & Mixed Micelle Formation: At or above the CMC, the bilayer's structural integrity is compromised. The high density of surfactant molecules leads to the complete breakdown of the bilayer structure into smaller, thermodynamically stable aggregates known as mixed micelles, which contain both lipid and surfactant molecules.[6][7] This process is known as solubilization.

Diagram: Three-Stage Model of Surfactant-Lipid Bilayer Interaction

Caption: The stages of interaction between DCAP and a lipid bilayer.

Key Experimental Methodologies

To empirically study these interactions, researchers rely on model membrane systems, most commonly liposomes (vesicles), and a suite of biophysical techniques. Each technique provides a unique window into a specific aspect of the interaction.

Vesicle Leakage Assay (Calcein Encapsulation)

This is the gold-standard assay for quantifying membrane permeabilization.[11] It directly measures the loss of bilayer integrity.

-

Principle of Causality: The fluorescent dye calcein is encapsulated within liposomes at a high, self-quenching concentration.[11][12] If DCAP compromises the membrane barrier (Stage II), calcein leaks into the external buffer. This dilution relieves the self-quenching, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the degree of membrane disruption.[11] Complete lysis is achieved by adding a strong detergent like Triton X-100 to establish a 100% leakage control.[13][14][15]

-

Vesicle Preparation:

-

Prepare a lipid film of desired composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) by evaporating the organic solvent under nitrogen.

-

Hydrate the film with a solution of 50-70 mM Calcein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs) of a defined size.

-

Remove unencapsulated calcein by passing the vesicle solution through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

-

Fluorometric Measurement:

-

Dispense the calcein-loaded vesicles into a 96-well black, clear-bottom plate to a final lipid concentration of 25-50 µM.

-

Measure the baseline fluorescence (F₀) using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Add varying concentrations of the DCAP solution to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at a constant temperature.

-

Measure the final fluorescence (F).

-

To determine the maximum fluorescence (F₁₀₀), add a lytic concentration of Triton X-100 (e.g., 0.1% v/v) to a control set of vesicles.

-

-

Data Analysis:

-

Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

-

Diagram: Experimental Workflow for Calcein Leakage Assay

Caption: Workflow for quantifying membrane permeabilization via calcein leakage.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[16][17][18]

-

Principle of Causality: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of vesicles.[17][18] Smaller particles move faster, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the vesicles can be determined.[17] This technique is invaluable for observing the entire interaction process:

-

Stage I: No significant change in vesicle size is expected.

-

Stage II: Slight swelling or aggregation might be observed.

-

Stage III: A dramatic decrease in size and an increase in the polydispersity index (PDI) will occur as the larger vesicles are solubilized into smaller mixed micelles.[16]

-

-

Sample Preparation:

-

Prepare unilamellar vesicles (e.g., 100 nm LUVs) at a known lipid concentration (e.g., 0.1-1.0 mg/mL) in a filtered buffer.

-

Measure the initial size distribution and PDI of the vesicle stock solution.

-

In a clean cuvette, titrate aliquots of a concentrated DCAP stock solution into the vesicle suspension. Mix gently.

-

Allow the system to equilibrate for 5-10 minutes between measurements.

-

-

Measurement:

-

Place the cuvette in the DLS instrument.

-

Acquire data at a fixed scattering angle (e.g., 173° for backscatter detection, which minimizes multiple scattering effects).[18]

-

Record the average hydrodynamic diameter (Z-average) and the PDI after each addition of DCAP.

-

-

Data Analysis:

-

Plot the Z-average diameter and PDI as a function of the molar ratio of DCAP to lipid. A sharp transition indicates the onset of membrane solubilization.

-

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[19][20]

-

Principle of Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[19][21] A solution of DCAP is titrated into a sample cell containing a suspension of vesicles. The instrument's feedback system measures the energy required to maintain zero temperature difference between the sample and a reference cell.[19][20] The resulting thermogram reveals the binding enthalpy (ΔH), binding affinity (Kₐ, and its inverse, Kₑ), and stoichiometry (n) of the interaction.[20]

-

Sample Preparation:

-

Prepare LUVs in a suitable buffer (e.g., PBS). The final lipid concentration in the cell should be at least 10-20 times the expected Kₑ.

-

Prepare a concentrated DCAP solution (typically 10-15 times the lipid concentration) in the exact same buffer used for the vesicles. This is critical to minimize heats of dilution.[20]

-

Degas both solutions thoroughly before loading them into the calorimeter to prevent air bubbles.[20]

-

-

Measurement:

-

Load the vesicle suspension into the sample cell and the DCAP solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the DCAP solution into the vesicle suspension while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of DCAP to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Data Synthesis and Interpretation

The power of this multi-technique approach lies in synthesizing the data into a cohesive narrative of the interaction.

| Technique | Parameter Measured | Interpretation for DCAP-Lipid Interaction |

| Calcein Leakage | % Fluorescence Increase | Quantifies the concentration of DCAP required to induce membrane permeabilization (EC₅₀). Differentiates between mere binding and functional disruption. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm), Polydispersity Index (PDI) | Tracks vesicle size changes. A sharp decrease in size signals the transition from intact vesicles to smaller, solubilized mixed micelles. |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Affinity (Kₐ), Stoichiometry (n) | Determines the thermodynamics of DCAP partitioning into the bilayer. An endothermic ΔH, for example, suggests the process is entropically driven (hydrophobic effect).[22] |

Example Interpretation: A scenario where ITC shows binding at a low DCAP concentration, but DLS shows no size change and the calcein assay shows no leakage, would indicate that DCAP is partitioning into the bilayer without causing significant disruption (Stage I). As the concentration increases, a rise in calcein leakage would mark the onset of permeabilization (Stage II), followed by a sharp drop in DLS size at higher concentrations, indicating full solubilization (Stage III).

Conclusion and Field Implications

The interaction of this compound with lipid bilayers is a multi-stage process governed by its amphiphilic nature and concentration. By employing a suite of complementary biophysical techniques, researchers can move beyond simple observation to a quantitative and mechanistic understanding.

-

For Drug Development: This knowledge is critical for designing drug delivery systems. DCAP could be explored as a permeation enhancer, where a controlled amount could transiently increase membrane permeability to improve drug absorption across biological barriers.[9][23]

-

For Formulation Science: Understanding the solubilization threshold is essential for creating stable liposomal formulations. If DCAP is used as a co-surfactant, its concentration must be kept below the level that would disrupt the vesicle carriers.

-

For Toxicology and Safety Assessment: The concentration at which DCAP induces membrane leakage in model systems provides valuable data for predicting its potential for causing cell lysis and skin or eye irritation at the consumer level.

This guide provides the foundational principles and validated protocols to empower researchers to rigorously investigate these crucial molecular interactions, fostering innovation and ensuring safety in the application of this versatile surfactant.

References

- 1. makingchembooks.com [makingchembooks.com]

- 2. specialchem.com [specialchem.com]

- 3. Disodium Cocoamphodipropionate | Cosmetic Ingredients Guide [ci.guide]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. This compound | C18H32N2Na2O6 | CID 44250995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. General hydrophobic interaction potential for surfactant/lipid bilayers from direct force measurements between light-modulated bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. vanderlicklab.yale.edu [vanderlicklab.yale.edu]

- 14. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wyatt.com [wyatt.com]

- 18. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing Disodium Capryloamphodipropionate for Gentle Lysis and Extraction of Functionally Active, Sensitive Proteins

Abstract

The extraction of functionally active and structurally intact proteins from cells is a critical prerequisite for countless applications in research and drug development. Many standard lysis protocols employ harsh detergents that can lead to the denaturation and inactivation of sensitive proteins, such as membrane-bound receptors, multi-protein complexes, and enzymes. This application note presents a detailed guide to using Disodium Capryloamphodipropionate, a mild zwitterionic surfactant, for gentle yet effective cell lysis. We provide an in-depth look at its mechanism of action, protocols for mammalian cell lysis, and strategies for optimizing extraction to preserve the native state and biological activity of target proteins.

Introduction: The Challenge of Preserving Protein Integrity

Cell lysis is the foundational step for most protein analysis and purification workflows.[1][2] The primary goal is to efficiently disrupt the cell membrane to release intracellular contents while safeguarding the target proteins from degradation and denaturation.[1][3] Harsh ionic detergents like Sodium Dodecyl Sulfate (SDS) are highly effective at solubilizing membranes but often irreversibly denature proteins by disrupting their tertiary and quaternary structures.[4][5] Milder non-ionic detergents such as Triton™ X-100 are less denaturing but may be inefficient at solubilizing certain membrane proteins or disrupting protein-protein interactions.[4][5][6]

Zwitterionic detergents represent a compelling alternative, offering a balance between the solubilizing power of ionic detergents and the gentle nature of non-ionic ones.[7][8][9][10] These surfactants possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a broad pH range.[10][11] This unique property allows them to effectively break lipid-lipid and lipid-protein interactions without drastically altering the native conformation of most proteins.[7][9] this compound is an amphoteric surfactant that exemplifies these beneficial properties, making it an excellent candidate for lysing cells when the preservation of sensitive protein function is paramount.

Mechanism of Action: The Zwitterionic Advantage

This compound, a C8-chain amphoteric surfactant, acts by integrating its hydrophobic tail into the cell's lipid bilayer. The hydrophilic headgroup, which contains both a carboxylate (negative) and a quaternary amine (positive) group, remains exposed to the aqueous environment.